Nonylcyclohexane
Description
Contextualization within Cycloalkane and Hydrocarbon Chemistry
As a member of the cycloalkane class, nonylcyclohexane is characterized by carbon-carbon single bonds within its cyclic structure, making it a saturated compound. Its general formula, C15H30, fits the CnH2n pattern typical for monocycloalkanes. ontosight.ai The presence of the bulky nonyl side chain significantly influences its physical properties compared to simpler cycloalkanes like cyclohexane (B81311). For instance, the extended alkyl group increases its molecular weight and boiling point. stenutz.eu
In the broader context of hydrocarbon chemistry, this compound is classified as an alicyclic compound. Unlike aromatic hydrocarbons, such as benzene (B151609), it lacks a delocalized pi-electron system, resulting in different chemical reactivity. The properties of alkylcyclohexanes are of significant interest because they are common components of crude oil and various fuels. researchgate.net The length of the alkyl side chain in these compounds has a systematic effect on thermodynamic properties, such as glass transition and melting temperatures. aip.org The nonpolar nature of both the cyclohexane ring and the nonyl chain governs its solubility, making it miscible with other nonpolar hydrocarbons but immiscible with polar solvents like water. solubilityofthings.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C15H30 ontosight.ainist.gov |
| Molecular Weight | 210.40 g/mol stenutz.eu |
| Appearance | Colorless liquid ontosight.aisolubilityofthings.com |
| Density | ~0.82-0.83 g/cm³ at 20°C ontosight.aiechemi.com |
| Boiling Point | ~281-282 °C stenutz.euechemi.com |
| Melting Point | -10 °C stenutz.euechemi.com |
| Flash Point | ~117 °C chemsrc.com |
| Water Solubility | Insoluble solubilityofthings.com |
| Solubility in Organic Solvents | Soluble solubilityofthings.com |
Historical Evolution of this compound in Organic Synthesis and Industrial Applications
The synthesis of alkylcyclohexanes, including this compound, has historically been linked to the study of hydrocarbon chemistry and fuel production. Early methods for preparing such compounds often involved the catalytic hydrogenation of the corresponding alkylated benzene rings. nist.gov For instance, nonylbenzene (B91765) can be hydrogenated over a catalyst like Raney nickel to saturate the aromatic ring and form this compound. This method has been a foundational technique in organic synthesis for converting aromatic compounds into their alicyclic analogs.
Industrially, this compound and other long-chain alkylcyclohexanes are not typically synthesized as pure, isolated products for direct sale. Instead, they are significant components of complex hydrocarbon mixtures found in petroleum products. researchgate.net They are naturally present in crude oil and become part of fractions used to create diesel, jet fuel, and lubricating oils. researchgate.net Their presence influences the bulk properties of these fuels, such as viscosity, density, and combustion characteristics. In the mid-20th century, as analytical techniques advanced, the identification of specific isomers like this compound in fuel fractions became possible, aiding in the characterization and quality control of refinery products.
Contemporary Research Landscape and Emerging Scientific Inquiries
In modern chemical science, this compound has gained attention in several specialized research areas. A primary focus is its use as a surrogate molecule in the formulation of synthetic fuels for research purposes. nih.govwikipedia.org Real fuels like jet fuel are complex mixtures of hundreds of compounds, making them difficult to model in combustion studies. nih.govwikipedia.org Researchers formulate simpler surrogate mixtures with a few well-characterized components, including alkylcyclohexanes like this compound, to emulate the physical and chemical properties of the real fuel. nih.govnist.gov This allows for more precise and reproducible studies of ignition, emissions, and soot formation. nist.gov
Recent studies have explored the physical properties of binary mixtures containing n-nonylcyclohexane and other alkanes to provide essential data for developing these surrogate fuel models. acs.orgacs.org Furthermore, this compound is being investigated in atmospheric chemistry. Studies have examined its potential to form secondary organic aerosols (SOAs) through oxidation in the atmosphere, which is crucial for understanding air quality and climate impacts. acs.org In the field of green energy, the catalytic deoxygenation of waste cooking oil can produce cycloalkanes like this compound, highlighting its potential role in the production of biofuels. rsc.org Other research has identified this compound as a volatile compound in certain plants and food products, such as Rizhao green tea and various peppers, indicating its presence in natural systems. tmrjournals.comnih.govmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
nonylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h15H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMFECCMAVQYQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062685 | |
| Record name | Cyclohexane, nonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2883-02-5 | |
| Record name | Nonylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2883-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, nonyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002883025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, nonyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane, nonyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies and Chemical Transformations of Nonylcyclohexane
Catalytic and Non-Catalytic Synthesis Routes
The synthesis of nonylcyclohexane can be achieved through several pathways, broadly categorized as catalytic and non-catalytic routes. A conventional non-catalytic method involves the Grignard reaction. acs.orgacs.org This route synthesizes n-alkylcyclohexanes, including n-nonylcyclohexane, by reacting a suitable Grignard reagent with a cyclohexyl-based electrophile. acs.orgacs.org
Catalytic routes often involve the hydrogenation of an aromatic precursor or direct synthesis under specific catalytic conditions. One documented method involves reacting a carbon source with water in the presence of a catalyst at high temperatures (450°C to 600°C) and supercritical pressure, yielding a hydrocarbon stream that includes n-nonylcyclohexane. google.com Another approach is the catalytic upgrading of biomass, which can produce various hydrocarbons, including undecane, a compound sometimes used in surrogate mixtures with n-alkylcyclohexanes like this compound. acs.org
The choice between catalytic and non-catalytic routes depends on factors such as desired yield, purity, and economic scalability. Catalytic processes, such as the pyrolysis of biomass with zeolite catalysts, are explored for producing bio-oils rich in hydrocarbons, which can be a source of compounds like this compound. jcu.edu.aumdpi.compreprints.org
Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key parameters include temperature, pressure, catalyst type, and reactant ratios.
In catalytic systems, such as those used for producing bio-oils from biomass, the reaction temperature and the choice of catalyst significantly influence the product distribution. jcu.edu.au For instance, in the catalytic co-pyrolysis of ironbark and waste cooking oil using a hierarchical Y-zeolite catalyst loaded with Strontium Oxide (SrO), a reaction temperature of 550°C was found to be optimal for producing a high yield of aromatic hydrocarbons. jcu.edu.au While not directly synthesizing this compound, this demonstrates the principle of temperature optimization in catalytic hydrocarbon production. jcu.edu.au
For syntheses involving hydrogenation of a precursor like nonylbenzene (B91765), catalyst selection (e.g., Platinum, Palladium) and hydrogen pressure are crucial variables. In supercritical water gasification processes, system optimization is addressed to manage reaction temperatures and catalyst synthesis. u-tokyo.ac.jp The goal is to enhance the efficiency of converting feedstocks into desired hydrocarbons while minimizing side reactions. u-tokyo.ac.jp Factorial design experiments are a common strategy to systematically study the influence of multiple parameters—such as temperature, pressure, and reactant concentration—to enhance conversion rates and yields. rsc.org
The table below summarizes parameters for a catalytic hydrocarbon synthesis that produces this compound.
Table 1: Example of Catalytic Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Reaction Vessel Temperature | 450°C - 600°C | google.com |
| Pressure | Above supercritical for water | google.com |
| Feedstock | Carbon source and water | google.com |
| Product | Hydrocarbon product stream | google.com |
| n-Nonylcyclohexane % in Product | 0.33% | google.com |
Regioselectivity and stereoselectivity are crucial concepts in synthesis for controlling the precise structure of molecules, especially those with multiple isomers. masterorganicchemistry.combyjus.com A regioselective reaction favors bond formation or breakage at one position over all other possible positions. byjus.comethz.ch Stereoselective reactions favor the formation of one stereoisomer over others. masterorganicchemistry.commdpi.com
In the context of this compound, which has the formula C15H30, numerous isomers are possible depending on the branching of the nonyl group and the stereochemistry of the cyclohexane (B81311) ring. solubilityofthings.comnih.gov Achieving isomeric control is essential as different isomers can have distinct physical and chemical properties.
For example, hydroboration-oxidation is a classic example of a reaction that exhibits both regioselectivity (anti-Markovnikov) and stereoselectivity (syn-addition), principles that can be applied to the synthesis of functionalized cyclohexyl derivatives. durgapurgovtcollege.ac.in While specific literature detailing the regioselective and stereoselective synthesis of this compound is sparse, the principles are well-established in organic synthesis. The use of chiral catalysts or auxiliaries in reactions like alkylations or hydrogenations could, in principle, afford control over the stereocenters on the cyclohexane ring or the nonyl side chain. ethz.ch The goal of such approaches is to produce a single, desired isomer, which is a significant challenge in complex molecule synthesis. mdpi.com
Optimization of Reaction Parameters and Yield Enhancement Strategies
Functionalization and Derivatization Strategies
Once synthesized, this compound can be chemically modified to introduce new functional groups. This functionalization is key to creating precursors for more complex molecules and advanced materials.
The chemical stability of the cycloalkane structure makes functionalization challenging, often requiring energetic conditions or specific catalysts. Oxidation is a primary pathway for modifying this compound. Research has shown that n-nonylcyclohexane can be oxidized to form its corresponding alcohol, 1-cyclohexylnonan-1-ol (C15H30O). acs.orgacs.org This transformation introduces a hydroxyl group, a versatile functional handle for further reactions.
Another potential pathway involves the reactions of alkanes initiated by hydroxyl radicals (OH) in the presence of nitrogen oxides (NO). This can lead to the formation of various oxygenated products, including hydroxycarbonyls, through isomerization of intermediate alkoxy radicals. researchgate.net While studied for smaller n-alkanes, these atmospheric chemistry principles suggest pathways for creating functionalized derivatives of larger cycloalkanes like this compound. researchgate.net The introduction of carbonyl or hydroxyl groups opens up a wide range of subsequent derivatization possibilities. researchgate.netseqa.es
Functionalized this compound derivatives serve as important intermediates. The introduction of polar functional groups like hydroxyls or carboxyls transforms the nonpolar hydrocarbon into an amphiphilic molecule, a precursor for surfactants. ontosight.ai
A significant application for this compound-based structures is in the production of plasticizers. Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), a non-phthalate plasticizer, is synthesized from a hydrogenated derivative of diisononyl phthalate (B1215562). researchgate.net Although the feedstock for DINCH is typically isononanol and not directly this compound, its structure—a cyclohexane ring with two ester side chains—highlights the utility of the cyclohexyl core in advanced materials. researchgate.netnih.govresearchgate.net The synthesis of such plasticizers involves the esterification of a cyclohexanedicarboxylic acid with the appropriate alcohol, demonstrating how a functionalized cyclohexane core can be built into a larger, high-performance molecule. researchgate.net
The properties of materials derived from this compound precursors, such as lubricants or polymers, are highly dependent on the structure of the functionalized intermediate. solubilityofthings.comontosight.ai
Table 2: Functionalization Product of n-Nonylcyclohexane
| Starting Material | Reaction | Product | Product Formula | Source |
|---|
Table 3: List of Chemical Compounds
| Compound Name | Formula |
|---|---|
| 1-cyclohexylnonan-1-ol | C15H30O |
| Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) | C26H48O4 |
| Hydrogen | H2 |
| Hydroxyl radical | OH |
| Isononanol | C9H20O |
| Nitrogen oxides | NOx |
| n-nonylcyclohexane | C15H30 |
| Palladium | Pd |
| Platinum | Pt |
| Strontium Oxide | SrO |
| Undecane | C11H24 |
| Water | H2O |
Sophisticated Spectroscopic and Chromatographic Characterization of Nonylcyclohexane and Its Isomers
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of nonylcyclohexane and its isomers. These methods provide detailed information about the molecular framework, connectivity of atoms, and the presence of any impurities.
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Carbon Skeleton and Isomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of organic compounds. measurlabs.com For this compound, ¹H and ¹³C NMR spectroscopy provide crucial data for identifying the carbon skeleton and distinguishing between different isomers. measurlabs.com
In ¹H NMR, the chemical shifts and splitting patterns of the proton signals reveal the connectivity of hydrogen atoms within the molecule. For instance, the protons on the cyclohexane (B81311) ring will exhibit characteristic signals that are distinct from those on the nonyl chain. The integration of these signals provides a quantitative measure of the number of protons in different chemical environments.
¹³C NMR spectroscopy complements the information from ¹H NMR by providing a spectrum of the carbon atoms. Each unique carbon atom in the molecule gives a distinct signal, allowing for the direct observation of the carbon framework. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment, making it possible to differentiate between isomers such as 1-cyclohexylnonane and its various branched-chain counterparts. For example, the carbon atoms of the cyclohexane ring will have different chemical shifts compared to the carbons in the nonyl side chain.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Data is illustrative and based on general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.
| Carbon Atom Position | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (cyclohexane, attached to nonyl) | 38-42 |
| C2, C6 (cyclohexane) | 27-31 |
| C3, C5 (cyclohexane) | 26-30 |
| C4 (cyclohexane) | 25-29 |
| C1' (nonyl) | 33-37 |
| C2' to C8' (nonyl) | 22-32 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of this compound and identifying any impurities present in a sample. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to four or five decimal places. The molecular formula of this compound is C₁₅H₃₀, with a computed molecular weight of approximately 210.40 g/mol . nih.gov
This high accuracy allows for the confident determination of the elemental composition of the parent ion and any fragment ions. For this compound, the mass spectrum typically shows a molecular ion peak (M⁺) and a series of fragment ions resulting from the cleavage of the molecule. Common fragment ions for alkylcyclohexanes include those with m/z values of 82 and 83, corresponding to the cyclohexane ring. nih.gov The fragmentation pattern can also help to distinguish between different isomers.
HRMS is particularly valuable for impurity profiling. Even trace amounts of impurities with different elemental compositions can be detected and identified based on their accurate mass, which would not be possible with low-resolution mass spectrometry.
Table 2: Key Mass Spectrometry Data for this compound Data sourced from the NIST Mass Spectrometry Data Center. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₃₀ nih.gov |
| Molecular Weight | 210.40 g/mol nih.gov |
| Top Peak (m/z) | 83 nih.gov |
| Second Highest Peak (m/z) | 82 nih.gov |
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Functional Group Verification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and conformational structure of molecules. smu.edu For this compound, these techniques can confirm the presence of the cyclohexane ring and the alkyl chain and can also be used to study the different spatial arrangements (conformers) of the molecule. smu.edu
IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The C-H stretching vibrations of the cyclohexane and nonyl groups typically appear in the region of 2850-3000 cm⁻¹. The C-C bond vibrations and bending modes occur at lower frequencies and can provide a "fingerprint" unique to the molecule.
Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of this compound and can help in distinguishing between closely related isomers.
Table 3: Characteristic IR Absorption Frequencies for this compound Data is illustrative and based on general principles of IR spectroscopy.
| Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|
| C-H Stretch (alkane) | 2850-2960 |
| CH₂ Bend (scissoring) | 1450-1470 |
| CH₃ Bend (asymmetric) | ~1460 |
Advanced Chromatographic Separations for Isomeric Purity and Quantification
Chromatographic techniques are essential for separating complex mixtures and determining the purity and concentration of individual components. For this compound, which can exist as numerous isomers, advanced chromatographic methods are required for effective analysis.
Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC) Methodologies for Complex Mixture Analysis
Gas Chromatography (GC) is a widely used technique for the separation of volatile and semi-volatile compounds. libretexts.org In GC, a sample is vaporized and carried by an inert gas through a column containing a stationary phase. libretexts.org The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase. For this compound and its isomers, GC can provide excellent separation based on their boiling points and polarities.
Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. nih.govconcawe.eu In GCxGC, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase. nih.govconcawe.eu This results in a two-dimensional chromatogram with much greater peak capacity, allowing for the separation of hundreds or even thousands of compounds in a single analysis. nih.govconcawe.eu This is particularly useful for complex hydrocarbon mixtures that may contain various isomers of this compound. nih.govesaa.org
Chemometric Approaches for Data Interpretation and Pattern Recognition in this compound Studies
In the analysis of complex hydrocarbon mixtures containing this compound and its various isomers, the sheer volume and complexity of data generated by modern spectroscopic and chromatographic techniques necessitate the use of advanced statistical methods for meaningful interpretation. Chemometrics, the science of extracting information from chemical systems by data-driven means, provides a powerful toolkit for this purpose. infometrix.com By applying multivariate statistical analysis, researchers can uncover hidden patterns, classify samples, and build predictive models, all of which are crucial in this compound studies for applications ranging from petroleum analysis to environmental monitoring. infometrix.com
The data generated from techniques like gas chromatography-mass spectrometry (GC-MS) for a set of samples containing this compound can be represented as a large data matrix. Each sample's chromatogram consists of numerous data points (e.g., retention times and corresponding intensities), and when analyzing multiple samples, this results in a dataset with high dimensionality. libretexts.org Chemometric methods are designed to reduce this dimensionality and extract the most relevant information. libretexts.orgexploration.tools
One of the most widely used chemometric techniques in this context is Principal Component Analysis (PCA) . PCA is an unsupervised pattern recognition method that transforms the original, correlated variables into a new set of uncorrelated variables called principal components (PCs). libretexts.org The first principal component accounts for the largest possible variance in the dataset, and each succeeding component accounts for as much of the remaining variance as possible. libretexts.orgexploration.tools By plotting the scores of the first few PCs, a visual representation of the data's structure can be obtained, allowing for the identification of clusters, trends, and outliers among samples containing this compound and its isomers. scholaris.ca This can be particularly useful for distinguishing between different sources of hydrocarbon contamination or for quality control of industrial products. infometrix.comscholaris.ca
Another powerful chemometric tool is Partial Least Squares (PLS) regression . core.ac.uk Unlike PCA, PLS is a supervised method used to find a linear relationship between two data matrices, typically a set of predictor variables (e.g., chromatographic data) and a set of response variables (e.g., a specific property like the concentration of this compound or a performance characteristic of a fuel). core.ac.ukdtic.mil PLS is particularly well-suited for situations where the number of variables is large and there is a high degree of collinearity among them, which is common in chromatographic data of complex mixtures. core.ac.ukkuleuven.be In the context of this compound studies, PLS can be used to develop calibration models that predict fuel properties based on the detailed chemical composition, including the contribution of this compound and its isomers. dtic.mil
The application of these chemometric approaches often follows a structured workflow. Initially, the raw chromatographic data is pre-processed to correct for issues like baseline drift and noise. researchgate.net Subsequently, methods like PCA can be used for exploratory data analysis to gain an initial understanding of the data structure. scholaris.ca Following this, more targeted methods like PLS may be employed to build predictive models for specific properties of interest. dtic.mil The results of these analyses can reveal which chemical components, including specific isomers of this compound, are most influential in differentiating between samples or in predicting a particular characteristic.
For instance, in the analysis of jet fuels, where this compound can be a component, GC×GC–TOFMS coupled with PLS has been used to correlate the chemical composition with fuel properties like density and viscosity. dtic.mil The models generated can identify compounds that significantly contribute to variations in these properties. dtic.mil
Environmental Dynamics and Ecotoxicological Research of Nonylcyclohexane
Environmental Occurrence, Distribution, and Persistence Studies
As a hydrocarbon, the stability of nonylcyclohexane raises environmental concerns regarding its persistence in various ecosystems. solubilityofthings.com It is a component of some petroleum products and can be introduced into the environment through activities related to the production, transport, and use of these products. solubilityofthings.comcanada.ca
Detection and Quantification in Diverse Environmental Matrices (e.g., soil, water, air, biota)
This compound has been detected in several environmental compartments, reflecting its distribution following release. Being nonpolar, it is generally insoluble in water but soluble in organic solvents, which influences its environmental partitioning. solubilityofthings.com
Soil and Sediment: Studies have identified this compound in soil and sediment, particularly in areas impacted by industrial activities or contamination. For instance, it has been listed as a component in distillate aromatic extracts (DAEs), which are used in products like rubbers, adhesives, and sealants. publications.gc.ca Research on ignitable liquid residues has also detected this compound in soil and gravel matrices in controlled scenarios simulating cross-contamination at fire scenes. researchgate.netmdpi.com In a broad survey of urban river sediments across China, a derivative, di-iso-nonylcyclohexane-1,2-dicarboxylate, was identified as a dominant alternative plasticizer. nih.gov
Water: Due to its insolubility, this compound is not expected to be found in high concentrations in the water column itself but may be present in suspended organic matter or in areas with significant petroleum contamination. solubilityofthings.com The release of petroleum products like Fuel Oil No. 2 during production, transportation, or storage is a potential source of this compound in aquatic environments. canada.ca
Air: Volatilization can lead to the presence of this compound in the air, especially in urban and industrial areas with significant emissions from vehicular traffic and industrial processes. copernicus.org Its detection in the headspace of pork fat samples in a laboratory setting demonstrates its potential to become airborne from a matrix. mdpi.com The compound is also considered in the assessment of petroleum hydrocarbons in pesticide inert ingredients, which can have an atmospheric component. epa.gov
Biota: The lipophilic nature of this compound suggests a potential for it to accumulate in the fatty tissues of organisms. It has been detected in pork fat, indicating its presence in biological matrices. mdpi.com While direct studies on this compound bioaccumulation are limited, the behavior of similar hydrocarbons is a cause for concern. canada.cacanada.ca Research on plasticizers has also found metabolites of diisononyl cyclohexane-1,2-dicarboxylate (DINCH), a related compound, in human urine, indicating uptake and metabolism in biota. researchgate.net
Table 1: Detection of this compound in Various Environmental Matrices This table is interactive. Click on the headers to sort the data.
| Matrix | Context of Detection | Detection Method Mentioned | Reference |
|---|---|---|---|
| Soil/Gravel | Ignitable liquid residue cross-contamination studies | GC×GC-ToF MS | researchgate.net, mdpi.com |
| Sediment | As part of distillate aromatic extracts (DAEs) | Not specified | publications.gc.ca |
| Pork Fat | Analysis of volatile organic compounds (VOCs) | Headspace Sampling with GC-MS/FID | mdpi.com |
| Air (Urban) | Measurement of cycloalkanes from vehicular emissions | NO+ chemical ionization in PTR-ToF-MS | copernicus.org |
| Human Biota | Metabolites of a related compound (DINCH) detected | HPLC-MS/MS | researchgate.net |
Modeling of Environmental Transport and Bioaccumulation Potential
Modeling studies are crucial for predicting the environmental fate of chemicals like this compound. The Canadian government, as part of its Chemicals Management Plan, has conducted screening assessments for various petroleum substances, including those containing C15 cycloalkanes like this compound. canada.cacanada.ca
These assessments use representative structures to model the environmental behavior, persistence, and bioaccumulation potential of complex hydrocarbon mixtures. canada.ca For C15 this compound, experimental data on properties like boiling point (282 °C), melting point (-10 °C), and water solubility (0.33 mg/L) are used to inform these models. canada.cacanada.ca
The models consider various lines of evidence, including:
Environmental Persistence: The stability of the cyclohexane (B81311) ring and the long nonyl chain suggest that this compound is likely to be persistent in the environment. solubilityofthings.com
Bioaccumulation Potential: Its low water solubility and lipophilic character indicate a potential for bioaccumulation in organisms. solubilityofthings.com Government assessments consider fish bioconcentration factors (BCF) and bioaccumulation factors (BAF), as well as data from aquatic invertebrates and biota-sediment/soil accumulation factors (BSAFs), to characterize this potential. publications.gc.ca
While specific modeling results for this compound alone are often part of broader assessments of petroleum streams, the data suggest a low risk of harm to organisms and the environment at expected exposure levels from sources like petrolatum, waxes, and heavy fuel oils under normal conditions. canada.cacanada.ca However, the potential for harm exists, particularly in the event of spills. canada.ca
Biodegradation Mechanisms and Bioremediation Potential
The breakdown of petroleum hydrocarbons like this compound in the environment is a key area of research, with a focus on microbial processes.
Microbial Degradation Pathways and Identification of Key Enzyme Systems
The biodegradation of cycloalkanes is generally initiated by the action of monooxygenase enzymes. These enzymes introduce an oxygen atom into the cyclohexane ring, leading to the formation of a cyclohexanol (B46403) derivative. This initial hydroxylation is a critical and often rate-limiting step.
Following this, the degradation pathway typically proceeds through further oxidation to a ketone, ring cleavage, and subsequent metabolism of the resulting aliphatic chain. The specific enzymes and genes involved in the degradation of long-chain cycloalkanes like this compound are a subject of ongoing research, but the general pathway is understood from studies on similar compounds.
Influence of Environmental Factors (e.g., temperature, pH, nutrient availability) on Biodegradation Kinetics
The rate of this compound biodegradation is significantly influenced by various environmental conditions. These factors affect microbial growth and enzymatic activity.
Temperature: Microbial metabolism generally increases with temperature up to an optimal point, beyond which enzyme denaturation occurs. The degradation of hydrocarbons in soil and water is therefore often faster in warmer climates.
pH: Most bacteria involved in hydrocarbon degradation thrive in a pH range of 6.0 to 8.0. Extreme pH values can inhibit microbial growth and the function of key degradative enzymes.
Nutrient Availability: The biodegradation of carbon-rich compounds like this compound requires a sufficient supply of other essential nutrients, particularly nitrogen and phosphorus. The carbon:nitrogen:phosphorus (C:N:P) ratio is a critical factor, and in many contaminated environments, these nutrients are limiting, thus slowing down the degradation process.
Development and Evaluation of Bioremediation Strategies for this compound Contamination
Bioremediation strategies for sites contaminated with petroleum hydrocarbons, including this compound, aim to enhance the natural degradation process. These strategies often involve manipulating the environmental factors mentioned above.
Nutrient a\mendment (Biostimulation): This involves adding nitrogen and phosphorus sources to the contaminated soil or water to overcome nutrient limitations and stimulate the growth of indigenous hydrocarbon-degrading microorganisms.
Bioaugmentation: This strategy involves introducing specific microbial strains or consortia with proven capabilities to degrade the target contaminants. This is particularly considered for environments where the native microbial population has a low degradation capacity.
Cometabolism: In some cases, the presence of a more easily degradable substrate can stimulate the degradation of a more recalcitrant compound like this compound.
The effectiveness of these strategies is evaluated through laboratory treatability studies and pilot-scale field trials before full-scale implementation. Monitoring the reduction in contaminant concentration and changes in the microbial community are key components of evaluating the success of a bioremediation project.
Ecotoxicological Assessments and Environmental Risk Analysis of this compound
In Vitro and In Vivo Ecotoxicity Studies on Representative Aquatic and Terrestrial Organisms
The ecotoxicological profile of this compound has been evaluated through various in vitro and in vivo studies on organisms representing different environmental compartments. These assessments are crucial for understanding the potential risks this hydrocarbon poses to ecosystems.
In aquatic environments, research has focused on organisms such as algae, invertebrates, and fish. Studies on petroleum hydrocarbon mixtures, which include cycloalkanes like this compound, indicate potential for toxicity to aquatic life. publications.gc.cacanada.cacanada.ca For instance, the water-accommodated fractions (WAF) of fuel oils containing C9-C25 cycloalkanes have shown toxicity to aquatic organisms at low concentrations (< 1 mg/L). canada.ca The primary mechanism of acute toxicity for neutral organic compounds like this compound in aquatic species is often non-specific narcosis. This effect is concentration-dependent and reversible, impairing baseline physiological functions.
While specific LC50 (lethal concentration for 50% of a population) or EC50 (effective concentration for 50% of a population) values for pure this compound are not extensively documented in readily available literature, Quantitative Structure-Activity Relationship (QSAR) models are frequently used to predict the toxicity of such petroleum hydrocarbons. canada.canih.gov These models use physical-chemical properties, like the octanol-water partition coefficient (log Kₒw), to estimate toxicity, suggesting that the lipophilic nature of this compound contributes to its accumulation in organism tissues. canada.ca
In terrestrial ecosystems, the impact of this compound is often considered within the broader context of petroleum hydrocarbon contamination. Such contamination can affect soil microorganisms, invertebrates, and plants. While specific data on this compound is limited, standards for petroleum hydrocarbons in soil are based on toxicity to a variety of terrestrial organisms. publications.gc.ca The presence of hydrocarbons can alter soil microbial community structure and function, which are vital for nutrient cycling.
The following table summarizes representative ecotoxicity data for hydrocarbon fractions containing cycloalkanes.
Interactive Data Table: Ecotoxicity of Hydrocarbon Mixtures Containing Cycloalkanes
| Test Organism/Group | Substance/Mixture | Endpoint | Observed Effect/Value |
| Aquatic Organisms | Fuel Oil No. 2 | Acute Toxicity (Spills) | Spills of sufficient size are expected to be harmful to freshwater and marine organisms. canada.ca |
| Aquatic Organisms | Heavy Fuel Oils (HFOs) | Acute Toxicity (Modelled) | Potentially hazardous, with acute LL50 values ≤1.0 mg/L for some fractions. canada.ca |
| Algae | Distillate Aromatic Extracts (DAEs) | Growth Inhibition (EL50) | A critical toxicity value of 19 mg/L was chosen based on algal growth inhibition. publications.gc.ca |
| Terrestrial Organisms | Fuel Oil No. 2 | Acute Toxicity (Spills) | Spills are harmful to terrestrial invertebrates and plants. canada.ca |
Mechanistic Investigations of Stress Responses and Cellular Interactions in Exposed Organisms
The toxicity of this compound at the organismal level is driven by its interactions at the cellular and molecular scale. The primary proposed mechanism for non-polar, non-specific toxicants like this compound is narcosis, or baseline toxicity. This process involves the accumulation of the chemical within the lipid bilayers of cell membranes, disrupting their structure and fluidity. This can impair the function of membrane-bound proteins, such as receptors and enzymes, leading to a general depression of biological activity.
Beyond this primary mechanism, exposure to hydrocarbons can elicit a range of cellular stress responses as the organism attempts to mitigate the toxic effects. One of the key responses is the induction of oxidative stress. This occurs when the balance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them is disrupted. While direct studies on this compound are scarce, research on related compounds and complex mixtures provides insight. For example, studies on the plasticizer Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), a derivative of cyclohexane, have shown that it can induce oxidative stress by altering the expression of genes responsible for antioxidant defense, such as superoxide (B77818) dismutase (sod) and glutathione (B108866) s-transferase (gst). nih.gov
Other cellular stress responses may include:
Induction of Detoxification Enzymes: Organisms often respond to chemical exposure by up-regulating enzymes like cytochrome P450 monooxygenases (CYP450). These enzymes are involved in phase I metabolism, modifying the chemical structure of foreign compounds to facilitate their excretion.
Heat Shock Proteins (HSPs): Exposure to chemical stressors can lead to the increased expression of HSPs. These proteins act as molecular chaperones, helping to refold denatured proteins and protect the cell from damage.
DNA Damage: Some chemical compounds or the oxidative stress they induce can lead to DNA damage. acs.org
Mechanistic studies often employ biomarkers to quantify these stress responses. The following table highlights some of the cellular mechanisms and biomarkers associated with exposure to related cyclohexane derivatives and hydrocarbons.
Interactive Data Table: Cellular Stress Responses to Cyclohexane Derivatives and Related Compounds
| Compound/Mixture | Organism/Cell Line | Observed Mechanism/Response | Biomarker/Gene Affected |
| DINCH | Zebrafish Larvae | Oxidative Stress | Downregulation of sod1, sod2, sod3, gst. nih.gov |
| DINCH | Zebrafish Larvae | Stress Response | Upregulation of metallothionein (B12644479) genes (mtf, mt2). nih.gov |
| Phthalates (for comparison) | Various (Experimental Studies) | Multiple | Cell cycle arrest, apoptosis, oxidative stress, altered steroidogenesis. uantwerpen.be |
| DINP and DINCH | 3T3-L1 Cells | Adipogenesis Regulation | Upregulation of Pparγ, Pparα; Downregulation of Fasn. researchgate.net |
Comparative Ecotoxicology with Structurally Related Hydrocarbons and Cycloalkanes
Understanding the ecotoxicity of this compound is enhanced by comparing it with other structurally related hydrocarbons. These comparisons help to place its potential environmental risk into a broader chemical context. Key comparison groups include other cycloalkanes, n-alkanes, and aromatic hydrocarbons.
The toxicity of different alkylcyclohexanes is strongly correlated with their hydrophobicity, which is often quantified by the octanol-water partition coefficient (log Kₒw). For compounds acting via a narcotic mechanism, higher hydrophobicity generally leads to greater bioaccumulation in lipid tissues and, consequently, higher toxicity. Therefore, the toxicity of this compound is expected to be similar to other C15 cycloalkanes, although minor differences may arise from the specific branching of the nonyl group, which can influence the molecule's partitioning behavior. canada.ca
When compared to n-alkanes (straight-chain alkanes) with the same carbon number, cycloalkanes like this compound have a more compact, cyclic structure. This can affect their physical properties and how they interact with biological membranes, but the primary mode of toxic action for both is typically narcosis.
A more significant toxicological distinction exists when comparing cycloalkanes to polycyclic aromatic hydrocarbons (PAHs). While both groups contribute to the narcotic toxicity of petroleum mixtures, many PAHs have additional, specific toxic mechanisms, including mutagenicity and carcinogenicity. publications.gc.capublications.gc.ca this compound is not typically associated with these specific modes of action.
Quantitative Structure-Activity Relationship (QSAR) models are invaluable tools for these comparisons. researchgate.netucl.ac.uk By modeling the toxicity of various hydrocarbons, these tools can predict the relative hazard of this compound compared to other components of petroleum mixtures. For example, the PetroTox model, which is used for petroleum substances, predicts toxicity based on the additive effects of individual hydrocarbon components acting via narcosis. canada.ca
Interactive Data Table: Comparative Toxicity of Hydrocarbon Classes
| Hydrocarbon Class | Primary Toxic Mechanism | Relative Toxicity Profile | Key Distinguishing Features |
| Alkylcyclohexanes (e.g., this compound) | Narcosis | Toxicity correlated with hydrophobicity (log Kₒw). canada.caresearchgate.net | Cyclic alkane structure. |
| n-Alkanes (e.g., Nonadecane) | Narcosis | Toxicity also correlated with hydrophobicity. | Linear or branched chain structure. |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Narcosis, plus specific mechanisms | Can be significantly more toxic due to specific effects. | Possess aromatic ring structures; many are known mutagens/carcinogens. publications.gc.capublications.gc.ca |
Industrial and Technological Applications of Nonylcyclohexane: Research and Development Perspectives
Role as a Solvent and Diluent in Advanced Chemical Processes and Materials Science
Due to its nonpolar nature, nonylcyclohexane is an effective solvent for other nonpolar substances, in line with the principle of "like dissolves like". solubilityofthings.com It is readily soluble in organic solvents such as hexane, benzene (B151609), and toluene, but insoluble in polar solvents like water. solubilityofthings.com This characteristic is crucial for its application in various chemical processes where solvent choice is critical. solubilityofthings.comacs.orgreagent.co.uk
In materials science, this compound and its derivatives are utilized in the formulation of various products. For instance, Di-iso-nonyl-cyclohexane (DINCH), a derivative, serves as a carrier for active ingredients in preservatives for polymer and composite materials. imcd.bevaltris.com This application benefits from the compound's stability and compatibility with polymer matrices. imcd.bevaltris.com The use of such solvents is pivotal in processes like the production of computer chips, where specialized solvents can reduce the consumption of chemicals, energy, and water. acs.org
Table 1: Solubility Characteristics of this compound
| Property | Description |
| Polarity | Nonpolar |
| Solubility in Water | Insoluble |
| Solubility in Organic Solvents | Readily soluble in solvents like hexane, benzene, and toluene. solubilityofthings.com |
Integration into Lubricant Formulations: Performance and Stability Studies
This compound is a component found in some lubricant formulations. solubilityofthings.com The performance of lubricants is significantly influenced by the chemical composition of their base oils and additives. purdue.edu Synthetic lubricants, which can include compounds like this compound, often exhibit greater consistency and resistance to oxidation and thermal decomposition compared to mineral-based lubricants. oelcheck.com This enhanced stability allows for longer use, even at elevated temperatures. oelcheck.com
Research into bio-based lubricants has also highlighted the importance of thermal and hydrolytic stability, properties that can be engineered through chemical modification of feedstocks like vegetable oils. battelle.org While not a direct study on this compound, this research underscores the ongoing efforts to develop lubricants with tailored properties for specific applications.
Table 2: Key Performance Indicators for Lubricants
| Indicator | Description | Impact of Oxidation |
| Viscosity | A measure of a fluid's resistance to flow. | Increases fluidsolutions.com.ph |
| Color | Visual appearance of the lubricant. | Darkens fluidsolutions.com.ph |
| Acidity | The concentration of acidic compounds. | Increases fluidsolutions.com.ph |
| Deposits | Formation of carbon or sludge. | Increases fluidsolutions.com.ph |
Utilization as a Chemical Intermediate in the Synthesis of Complex Molecules and Polymers
This compound serves as a chemical intermediate in the synthesis of a variety of more complex molecules and polymers. solubilityofthings.comontosight.ai Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis. unh.edu
One notable application is in the production of plasticizers. For example, Di-iso-nonyl-cyclohexane-1,2-dicarboxylate (DINCH) is a non-phthalate plasticizer used to impart flexibility to polymers like polyvinyl chloride (PVC). researchgate.netnih.govgoogle.com These plasticizers are essential in the manufacturing of a wide range of products, including medical devices, toys, and food contact materials. researchgate.netnih.gov The synthesis of such complex esters from cyclohexanecarboxylic acids and alcohols highlights the role of cyclohexane (B81311) derivatives as key intermediates. google.com
Furthermore, research into the synthesis of cyclohexane-based compounds continues to explore new applications. For instance, studies on the hydrocracking of vegetable oils have identified the formation of this compound as part of the complex mixture of hydrocarbons produced. semanticscholar.org This indicates its potential role in biorefinery processes aimed at producing valuable chemicals from renewable resources.
Emerging Applications in Specialized Industrial Processes and Formulations
Recent research has pointed towards new and specialized applications for this compound and its derivatives. These emerging uses are often driven by the need for safer and more environmentally friendly alternatives to existing chemicals. acs.org
One area of interest is the use of Di-iso-nonyl-cyclohexane (DINCH) as a replacement for traditional phthalate (B1215562) plasticizers, which have faced regulatory scrutiny due to health concerns. researchgate.nettandfonline.comnih.govnih.gov The increasing use of DINCH in consumer products has led to studies monitoring its presence in the environment and its potential impacts. researchgate.netresearchgate.netresearchgate.net
In the field of atmospheric science, this compound is studied as an intermediate volatility organic compound (IVOC) that can contribute to the formation of secondary organic aerosols (SOAs). copernicus.orgacs.org Understanding the atmospheric chemistry of such compounds is crucial for developing accurate air quality models. acs.org
Additionally, derivatives of this compound are being investigated for use in various formulations. For example, INTERCIDE™ DBF 9 DINCH is a biocide product that uses DINCH as a carrier. imcd.bevaltris.com This product is designed for long-term protection of materials against microbial degradation and is suitable for outdoor applications due to its UV and leach resistance. imcd.bevaltris.com
Computational Chemistry and Modeling of Nonylcyclohexane Systems
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation
Quantum chemical calculations, which solve approximations of the Schrödinger equation, are fundamental to understanding the intrinsic properties of nonylcyclohexane. rsc.org These methods are used to determine the molecule's electronic structure, the stability of its various conformations, and its inherent reactivity.
Research Findings: Detailed quantum chemical studies specifically targeting this compound are not extensively published; however, the principles are well-established from research on analogous molecules like substituted cyclohexanes. reddit.com For a molecule like this compound, Density Functional Theory (DFT) is a common and effective method. mdpi.comresearchgate.net Calculations would focus on:
Conformational Analysis: The cyclohexane (B81311) ring primarily exists in a low-energy chair conformation. The nonyl substituent can be in either an axial or equatorial position. Quantum calculations can precisely determine the energy difference between these conformers. The equatorial conformation is strongly favored to minimize steric strain (1,3-diaxial interactions). Furthermore, the long nonyl chain has numerous rotatable bonds, leading to a vast number of potential rotamers. Computational methods can identify the lowest-energy arrangements of this chain. For non-polar systems like this, it is crucial to use DFT functionals that properly account for non-covalent dispersion forces (e.g., M06-2X or empirical dispersion corrections like B3LYP-D).
Electronic Structure and Reactivity: Calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity. For an alkane like this compound, this gap is expected to be large, consistent with its low reactivity. Molecular Electrostatic Potential (ESP) maps can also be generated to visualize electron-rich and electron-poor regions, predicting sites for potential electrophilic or nucleophilic attack, although such interactions are weak for saturated hydrocarbons. mdpi.com
Many computed properties for this compound are available in public databases, derived from such quantum chemical methods or other estimation software. nih.govuni.lu
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 210.40 g/mol | Computed by PubChem |
| XLogP3-AA (log Kow) | 7.8 | Computed by XLogP3 3.0 |
| Rotatable Bond Count | 8 | Computed by Cactvs |
| Topological Polar Surface Area | 0 Ų | Computed by Cactvs |
| Complexity | 122 | Computed by Cactvs |
| Predicted Collision Cross Section ([M+H]+) | 156.6 Ų | Computed using CCSbase |
Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions in Solvents and Biological Systems
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior and interactions. nih.gov This technique is invaluable for studying how this compound behaves in complex environments.
Research Findings:
In Biological Systems: While specific MD studies of this compound interacting with biological membranes are not prominent in the literature, the methodology for such investigations is well-established. cyberleninka.ruupc.edu As a hydrophobic molecule, this compound's interaction with cell membranes would be a key process for its biological activity and bioaccumulation. A typical simulation would involve constructing a model lipid bilayer (e.g., composed of POPC or DPPC lipids), solvating it with water, and introducing this compound molecules. mpg.derug.nl The simulation would track how this compound partitions from the aqueous phase into the hydrophobic core of the membrane, its preferred orientation within the bilayer, and its effect on membrane properties like thickness, fluidity, and lipid tail order. mdpi.com Such simulations are crucial for understanding the initial physical steps of toxicity.
| Parameter | Typical Value / Method | Purpose |
|---|---|---|
| Simulation Package | GROMACS, NAMD, AMBER | Software to run the simulation |
| Force Field | LOPLS, OPLS-AA, CHARMM | Defines the potential energy and forces between atoms |
| System Composition | This compound, Solvent (e.g., diesel surrogate or water), Lipid Bilayer (e.g., POPC) | The chemical environment being modeled |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature to mimic lab conditions |
| Temperature | ~300-310 K | Physiological or relevant environmental temperature |
| Simulation Time | 100s of nanoseconds to microseconds | Duration needed to observe the process of interest (e.g., membrane partitioning) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate and Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical and mechanistic models that correlate the chemical structure of a substance with its properties, such as environmental fate or biological toxicity. europa.eu For chemicals like this compound, where extensive experimental testing may not be available, QSAR provides essential data for hazard and risk assessment. researchgate.netchemrxiv.org
Research Findings: this compound is a component of petroleum hydrocarbon mixtures, which are classified as UVCBs (Substances of Unknown or Variable Composition, Complex Reaction Products, or Biological Materials). QSAR modeling is a key tool for assessing the risk of such complex substances. oup.com
Environmental Fate Prediction: QSAR models are used to predict key environmental parameters. For example, models within software like the EPA's EPI Suite™ can estimate properties like biodegradability, atmospheric oxidation rate, soil adsorption coefficient (Koc), and bioconcentration factor (BCF). copernicus.org These predictions are based on the molecule's structure and related physicochemical properties, primarily the octanol-water partition coefficient (Kow), which is a measure of hydrophobicity. oup.com
Biological Activity Prediction: The toxicity of narcotic chemicals like hydrocarbons is often predicted using the Target Lipid Model (TLM). oup.com This QSAR model assumes that toxicity occurs when the concentration of the substance in the target lipid (i.e., the cell membrane) reaches a critical threshold. The model uses the log Kow value to predict the aqueous concentration that will lead to this critical body burden, thereby predicting endpoints like acute aquatic toxicity (e.g., LC50 for fish). rsc.orgrsc.org Given this compound's high calculated log Kow of ~7.8, QSAR models would predict it to have a high potential for bioaccumulation and baseline toxicity driven by its partitioning into organismal lipids. nih.gov
| Endpoint | Key Molecular Descriptor(s) | Significance |
|---|---|---|
| Aquatic Toxicity (LC50) | log Kow (Octanol-Water Partition Coefficient) | Predicts acute toxicity to aquatic organisms like fish and daphnids. |
| Bioconcentration Factor (BCF) | log Kow | Estimates the potential for the chemical to accumulate in aquatic organisms from water. |
| Atmospheric Oxidation Half-Life | Reaction rate constants with hydroxyl radicals | Predicts persistence in the atmosphere. |
| Biodegradation Probability | Presence/absence of specific molecular fragments | Estimates how quickly the chemical will be broken down by microorganisms. |
| Soil Adsorption Coefficient (Koc) | log Kow, Molecular Connectivity Indices | Predicts how strongly the chemical will bind to soil and sediment. |
Cheminformatics and Database Integration for Comprehensive this compound Research
Cheminformatics involves the use of computational methods to store, retrieve, and analyze chemical information. For a compound like this compound, integrating data from various sources into searchable databases is crucial for efficient research and regulatory assessment.
Research Findings: Numerous public and private databases use cheminformatics tools to provide comprehensive data on this compound.
Data Aggregation: Large-scale databases like PubChem, the EPA's CompTox Chemicals Dashboard, and Europe's ECHA database serve as central repositories. nih.govresearchgate.net They collate information including physicochemical properties (both experimental and computed), biological activity data from high-throughput screening, environmental fate and toxicity predictions, and regulatory information. echemi.comechemportal.org
Chemical Identification and Search: A core component of cheminformatics is the use of unambiguous chemical identifiers. This compound is indexed by its CAS Registry Number (2883-02-5), IUPAC name, and structural identifiers like SMILES (CCCCCCCCCC1CCCCC1) and InChIKey (CLMFECCMAVQYQA-UHFFFAOYSA-N). nih.govechemi.com These identifiers allow for seamless data integration across different databases and enable researchers to search for information by chemical name, structure, or substructure.
Linking Data Types: Modern cheminformatics platforms link disparate types of data. For example, on the CompTox Dashboard, one can find QSAR-predicted data, links to experimental toxicity assays, and information on consumer product use for a single chemical. researchgate.net This integration facilitates a more holistic understanding of a chemical's potential exposure and hazard profile, moving from fundamental molecular properties to real-world implications.
| Identifier / Resource | Value / Link | Description |
|---|---|---|
| CAS Registry Number | 2883-02-5 | A unique numerical identifier assigned by the Chemical Abstracts Service. |
| SMILES | CCCCCCCCCC1CCCCC1 | A line notation for describing chemical structures. |
| InChIKey | CLMFECCMAVQYQA-UHFFFAOYSA-N | A hashed, fixed-length character signature based on the InChI string. |
| PubChem CID | 17900 | Identifier for the compound entry in the PubChem database. |
| EPA DSSTox SID | DTXSID5062685 | Identifier for the substance in the EPA's Distributed Structure-Searchable Toxicity Database. |
| ECHA EC Number | 220-739-4 | Identifier used by the European Chemicals Agency. |
Future Research Trajectories and Interdisciplinary Opportunities for Nonylcyclohexane Studies
Advancements in Green Chemistry Approaches for Sustainable Synthesis and Application
The industrial production of hydrocarbons like Nonylcyclohexane traditionally relies on petrochemical feedstocks and energy-intensive processes. purkh.com Green chemistry offers a framework to redesign these processes to be more environmentally benign. ijsetpub.comijnc.ir The core principles of green chemistry, such as waste minimization, use of renewable feedstocks, and designing safer chemicals, provide a roadmap for the sustainable synthesis and application of this compound. jocpr.com
Future research should focus on developing catalytic processes that are highly selective, reducing the formation of hazardous by-products. mdpi.com Biocatalysis, using enzymes or microbial cells, presents a promising avenue for synthesizing complex organic compounds like this compound under mild conditions. ijsetpub.com Another key area is the exploration of renewable feedstocks, such as biomass, to replace the dependence on finite fossil fuels. purkh.commdpi.com Nature produces vast quantities of renewable biomass annually, which can be converted into chemical building blocks. mdpi.com Innovations in reaction conditions, such as using flow chemistry, can also enhance safety, reduce waste, and allow for precise process control. ijsetpub.comijnc.ir These green synthesis techniques aim to create chemicals that are less hazardous and more eco-friendly from the outset. mdpi.com
| Green Chemistry Principle | Potential Application to this compound Synthesis & Use | Source |
| Use of Renewable Feedstocks | Synthesizing the cyclohexane (B81311) ring or the nonyl side-chain from biomass-derived sources instead of petroleum. | purkh.commdpi.com |
| Catalysis | Employing highly selective and recyclable catalysts (e.g., biocatalysts, supported metal catalysts) to improve reaction efficiency and reduce energy consumption. | purkh.comijsetpub.com |
| Design for Energy Efficiency | Utilizing novel reaction conditions like microwave or ultrasound, and continuous flow processes to minimize energy inputs. | ijsetpub.commdpi.com |
| Safer Solvents and Auxiliaries | Replacing traditional volatile organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents. | jocpr.com |
| Designing Safer Chemicals | Modifying the structure of this compound-derived products (e.g., lubricants) to enhance biodegradability and reduce persistence. | mdpi.com |
Integration of High-Throughput Screening and Omics Technologies in Ecotoxicological Investigations
Traditional toxicological testing is often slow and resource-intensive, making it difficult to keep pace with the vast number of chemicals in commerce. nih.gov High-throughput screening (HTS) and "omics" technologies (such as transcriptomics, proteomics, and metabolomics) are transforming the field of ecotoxicology by allowing for the rapid assessment of the biological effects of chemicals. nih.gov These new approach methodologies (NAMs) provide mechanistic insights into how a substance might cause harm. birmingham.ac.uk
For compounds like this compound and its derivatives, such as the plasticizer di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), these advanced techniques are crucial for understanding potential risks. nih.gov Studies on DINCH have already utilized zebrafish larvae, a key model organism in ecotoxicology, to investigate developmental toxicity, changes in lipid metabolism, and alterations in gene expression. nih.gov HTS can be used to screen large libraries of chemicals against various biological targets to identify potential hazards early in the development process. nih.govbirmingham.ac.uk Omics technologies can then provide a deeper understanding of the molecular pathways disrupted by the chemical exposure. nih.gov For example, transcriptomics can reveal changes in gene expression related to stress responses, metabolism, or endocrine function following exposure to a compound. birmingham.ac.uknih.gov Integrating these technologies can help build Adverse Outcome Pathways (AOPs), which link a molecular initiating event to an adverse outcome at the organism or population level, providing a robust framework for risk assessment. birmingham.ac.ukuantwerpen.be
| Technology | Description | Application to this compound | Source |
| High-Throughput Screening (HTS) | Automated, rapid testing of many chemicals for biological activity across a range of cellular or molecular targets. | Rapidly screen this compound and its isomers for potential toxicity endpoints like cytotoxicity, DNA damage, or receptor binding. | nih.govbirmingham.ac.uk |
| Transcriptomics | Study of the complete set of RNA transcripts produced by an organism to analyze gene expression changes in response to a stressor. | Identify genes and molecular pathways (e.g., lipid metabolism, stress response) altered by this compound exposure in model organisms like zebrafish. | nih.govnih.gov |
| Proteomics | Large-scale study of proteins, their structures, and functions. | Investigate changes in protein expression and function that could lead to adverse health effects. | nih.gov |
| Metabolomics | Scientific study of the set of small molecules (metabolites) within an organism. | Profile changes in metabolic pathways to understand systemic effects of this compound exposure. | nih.gov |
| Wastewater-Based Epidemiology (WBE) | Analysis of wastewater to determine population-level exposure to chemicals and consumption of products. | Monitor human exposure to this compound and its metabolites at a community level. | researchgate.net |
Development of Sustainable Alternatives and Contributions to Circular Economy Principles
This compound is used as an intermediate and in applications like lubricants and solvents. solubilityofthings.comontosight.ai As industries move towards a circular economy, there is a growing need to design products that are safe, sustainable, and part of a closed-loop system. altlaboratories.com This involves reducing waste, using renewable resources, and creating products that are biodegradable or can be easily recycled. mdpi.comaltlaboratories.com
A key challenge is avoiding "regrettable substitutions," where a hazardous chemical is replaced with an alternative that is later found to have similar or different, but equally concerning, properties. acs.org The plasticizer DINCH, a this compound derivative, was introduced as a substitute for certain phthalates, but concerns about its own potential health effects are now being investigated, highlighting this very issue. researchgate.netnih.govresearchgate.net Future research must focus on the development of truly sustainable alternatives. This can be guided by the principles of green chemistry to design and produce safer chemicals from the start. acs.org For applications like lubricants, this could mean developing bio-based alternatives derived from renewable feedstocks that are readily biodegradable. mdpi.com The transition to a circular economy requires a shift from a linear "take-make-dispose" model to one where materials are continuously reused and recycled, minimizing environmental pollution and resource depletion. altlaboratories.comnih.gov
Global Environmental Monitoring and Implications for Regulatory Science
Effective chemical management relies on robust environmental monitoring data and responsive regulatory frameworks. fao.org For this compound and its derivatives, there is a need for expanded global monitoring to understand their distribution, fate, and concentrations in various environmental compartments and in human populations. acs.org Studies have already demonstrated that human exposure to the this compound derivative DINCH is widespread and may be increasing. researchgate.netnih.gov
Advanced analytical techniques, such as non-target screening (NTS) using high-resolution mass spectrometry, are powerful tools for identifying known and unknown chemical contaminants in the environment. fao.org Wastewater-based epidemiology (WBE) also serves as a complementary, non-invasive tool to monitor population-level exposure trends. researchgate.net This data is critical for regulatory science, which seeks to provide policymakers with the scientific foundation to make informed decisions. europa.eu Regulatory bodies like the European Chemicals Agency (ECHA) under REACH and authorities in the US and Canada depend on such data for risk assessment and the implementation of regulations. nih.govnih.govnichigoh.comcanada.ca As scientific understanding of the potential risks of combined exposures (the "cocktail effect") grows, future regulations will need to move beyond single-substance assessments to consider the cumulative risk from multiple chemical exposures. europa.eu
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of nonylcyclohexane to achieve high purity and yield in laboratory settings?
- Methodological Answer : Synthesis optimization involves selecting alkylation catalysts (e.g., Lewis acids like AlCl₃) and controlling reaction parameters such as temperature (e.g., 80–120°C) and molar ratios of cyclohexane to nonyl halides. Purification via fractional distillation under reduced pressure (e.g., 0.8–1.2 kPa) and characterization using GC-MS or NMR ensures purity ≥98%. Refer to standard organic synthesis protocols and thermodynamic data (e.g., boiling point: 281°C at 3 kPa) for validation .
Q. What characterization techniques are most effective for confirming the structural identity and purity of this compound?
- Methodological Answer : Combine spectroscopic methods:
- ¹H/¹³C NMR : Identify alkyl chain integration ratios and cyclohexane ring proton environments.
- GC-MS : Confirm molecular ion peaks (m/z ~210) and detect impurities.
- FT-IR : Validate C-H stretching modes (2850–2960 cm⁻¹) and absence of functional groups from side reactions.
Cross-reference with NIST Chemistry WebBook data for spectral matching .
Q. How do thermodynamic properties of this compound (e.g., density, viscosity) vary under different experimental conditions?
- Methodological Answer : Use a density meter (e.g., Anton Paar DMA 4500) to measure density (0.816 g/cm³ at 20°C) and a viscometer for kinematic viscosity (e.g., 3.2–3.8 mm²/s at 25°C). Document temperature dependencies and compare with CRC Handbook data .
Advanced Research Questions
Q. What computational models are suitable for predicting this compound’s solvent interactions and phase behavior in multicomponent systems?
- Methodological Answer : Apply molecular dynamics (MD) simulations using force fields like OPLS-AA or CHARMM to model solvation dynamics. Validate predictions against experimental solubility parameters (e.g., Hansen solubility parameters) and phase diagrams. Use tools like Gaussian for DFT-based electronic structure analysis .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling points, refractive indices) for this compound?
- Methodological Answer : Conduct meta-analysis of literature data (e.g., NIST WebBook vs. CRC Handbook) to identify outliers. Replicate experiments under standardized conditions (e.g., IUPAC guidelines) and validate instrumentation calibration. Statistical tools like Grubbs’ test can detect anomalous data points .
Q. What experimental designs are effective for studying this compound’s environmental fate and degradation pathways?
- Methodological Answer : Use microcosm studies with soil/water systems spiked with this compound (10–100 ppm). Monitor biodegradation via LC-MS/MS and quantify metabolites (e.g., cyclohexanol derivatives). Apply OECD Test Guidelines 301 for aerobic degradation kinetics .
Q. How can researchers mitigate safety risks associated with this compound in high-temperature or high-pressure reactions?
- Methodological Answer : Implement inert atmosphere protocols (N₂/Ar) to prevent combustion. Use explosion-proof reactors for reactions above 150°C. Monitor vapor concentrations with PID detectors and adhere to OSHA exposure limits (e.g., TWA 50 ppm). Reference safety data sheets for handling guidelines .
Q. What strategies improve the reproducibility of this compound-based experiments across different laboratories?
- Methodological Answer : Standardize protocols using FAIR data principles:
- Metadata : Document synthetic routes, instrumentation settings, and environmental conditions.
- Interlaboratory trials : Share raw data (e.g., NMR spectra, chromatograms) via repositories like Chemotion or RADAR4Chem.
- Uncertainty quantification : Report measurement errors (e.g., ±0.5°C for boiling points) .
Tables for Key Data
| Property | Value (Experimental) | Reference Source |
|---|---|---|
| Boiling Point (3 kPa) | 281°C | CRC Handbook |
| Density (20°C) | 0.816 g/cm³ | NIST WebBook |
| Refractive Index (20°C) | 1.4519 | CRC Handbook |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
